

Anileridine Hydrochloride: A Comprehensive Physicochemical and Mechanistic Overview

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Compound of Interest

Compound Name: *Anileridine hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the core physicochemical characteristics of **anileridine hydrochloride**, a potent synthetic opioid analgesic. The information presented herein is intended to support research, drug development, and quality control activities by offering a consolidated resource of its chemical and physical properties, analytical methodologies, and mechanism of action.

Physicochemical Characteristics

Anileridine hydrochloride is the dihydrochloride salt of anileridine.^{[1][2]} It presents as a white to yellowish-white crystalline powder that is odorless or practically odorless and has a slightly bitter taste.^[3] The compound is stable in air.^[3]

Chemical Structure and Properties

Anileridine is a phenylpiperidine derivative, structurally related to meperidine.^[4] The key structural features and physicochemical properties of anileridine and its dihydrochloride salt are summarized in the tables below.

Identifier	Anileridine	Anileridine Dihydrochloride
IUPAC Name	ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate	ethyl 1-[2-(4-aminophenyl)ethyl]-4-phenylpiperidine-4-carboxylate;dihydrochloride[1]
CAS Number	144-14-9[3]	126-12-5[5]
Molecular Formula	C ₂₂ H ₂₈ N ₂ O ₂ [3]	C ₂₂ H ₂₈ N ₂ O ₂ ·2HCl[6]
Molecular Weight	352.47 g/mol [3]	425.39 g/mol [6]

Physical Properties

The physical properties of **anileridine hydrochloride** are critical for its formulation and delivery.

Property	Value	Reference
Melting Point	280-287 °C (with decomposition)	[2]
Solubility	Freely soluble in water and methanol. Soluble in alcohol. Practically insoluble in ether and chloroform.	[3]
pH (1 in 20 solution)	2.5 - 3.0	[3]
Partition Coefficient (Log P)	3.7	[3]

Experimental Protocols

The following sections detail the methodologies for the determination of key physicochemical and identification parameters for **anileridine hydrochloride**, based on established pharmacopeial and analytical chemistry principles.

Melting Point Determination

Objective: To determine the melting range of **anileridine hydrochloride**.

Methodology:

- A small, finely powdered sample of **anileridine hydrochloride** is placed into a capillary tube, sealed at one end.
- The capillary tube is placed in a calibrated melting point apparatus.
- The temperature is raised at a slow, controlled rate.
- The temperatures at which the substance begins to melt and when it becomes completely liquid are recorded as the melting range.

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of **anileridine hydrochloride** in various solvents.

Methodology:

- Qualitative Assessment: A small amount of **anileridine hydrochloride** is added to a test tube containing the solvent of interest (e.g., water, ethanol, ether, chloroform). The mixture is agitated, and the dissolution is observed.
- Quantitative Assessment (Shake-Flask Method):
 - An excess amount of **anileridine hydrochloride** is added to a known volume of the solvent in a flask.
 - The flask is sealed and agitated at a constant temperature until equilibrium is reached.
 - The solution is filtered to remove undissolved solid.
 - The concentration of **anileridine hydrochloride** in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.

Identification by UV-Vis Spectrophotometry

Objective: To identify **anileridine hydrochloride** by its characteristic ultraviolet absorption spectrum.

Methodology (based on USP monograph for Anileridine Injection):[\[7\]](#)[\[8\]](#)

- Preparation of Stock Solution: Dissolve 50 mg of **anileridine hydrochloride** in water in a 100-mL volumetric flask, dilute with water to volume, and mix.[\[7\]](#)
- Preparation of Solution A: Transfer 4.0 mL of the Stock Solution to a 100-mL volumetric flask. Add 25 mL of a pH 7.0 buffer solution (prepared by dissolving 22.73 g of anhydrous dibasic sodium phosphate and 14.52 g of monobasic potassium phosphate in water to make 1000.0 mL, and then diluting 25 mL of this buffer with water to 100 mL). Dilute with water to volume and mix.[\[9\]](#)
- Preparation of Solution B: Transfer 20.0 mL of the Stock Solution to a 100-mL volumetric flask, add 25 mL of the pH 7.0 Buffer solution, dilute with water to volume, and mix.[\[9\]](#)
- Analysis: Record the UV absorption spectrum of Solution A and Solution B. Solution A should exhibit a maximum absorbance at 234 ± 1 nm, and Solution B should exhibit a maximum absorbance at 285 ± 2 nm.[\[9\]](#)

Identification by Colorimetric Reaction

Objective: To confirm the presence of anileridine using a colorimetric reaction.

Methodology (based on USP monograph for Anileridine Injection):[\[7\]](#)[\[8\]](#)

- Dilute a volume of a solution containing **anileridine hydrochloride** equivalent to about 1.25 mg of anileridine with water to 5 mL.[\[7\]](#)[\[8\]](#)
- Add 2 mL of a 1 in 100 solution of p-dimethylaminobenzaldehyde in alcohol.[\[7\]](#)[\[8\]](#)
- A yellow color develops immediately.[\[7\]](#)[\[8\]](#)

Mechanism of Action and Signaling Pathway

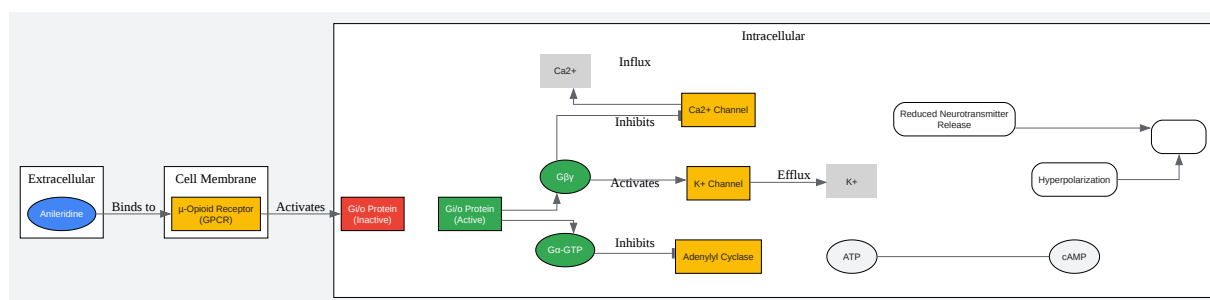
Anileridine is a potent opioid agonist with a primary affinity for the μ -opioid receptor, a member of the G-protein coupled receptor (GPCR) family.[\[5\]](#)[\[10\]](#) Its analgesic effects are mediated

through its action on the central nervous system.

Upon binding to the μ -opioid receptor, anileridine initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).[11][12]

The activation of the Gi/o protein leads to the dissociation of its α and $\beta\gamma$ subunits.[13][14] The $G\alpha$ subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[13][15] The $G\beta\gamma$ subunit acts on ion channels, leading to the activation of inwardly rectifying potassium (K^+) channels and the inhibition of voltage-gated calcium (Ca^{2+}) channels.[14][15] The cumulative effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.

Below is a diagrammatic representation of the primary signaling pathway of anileridine.

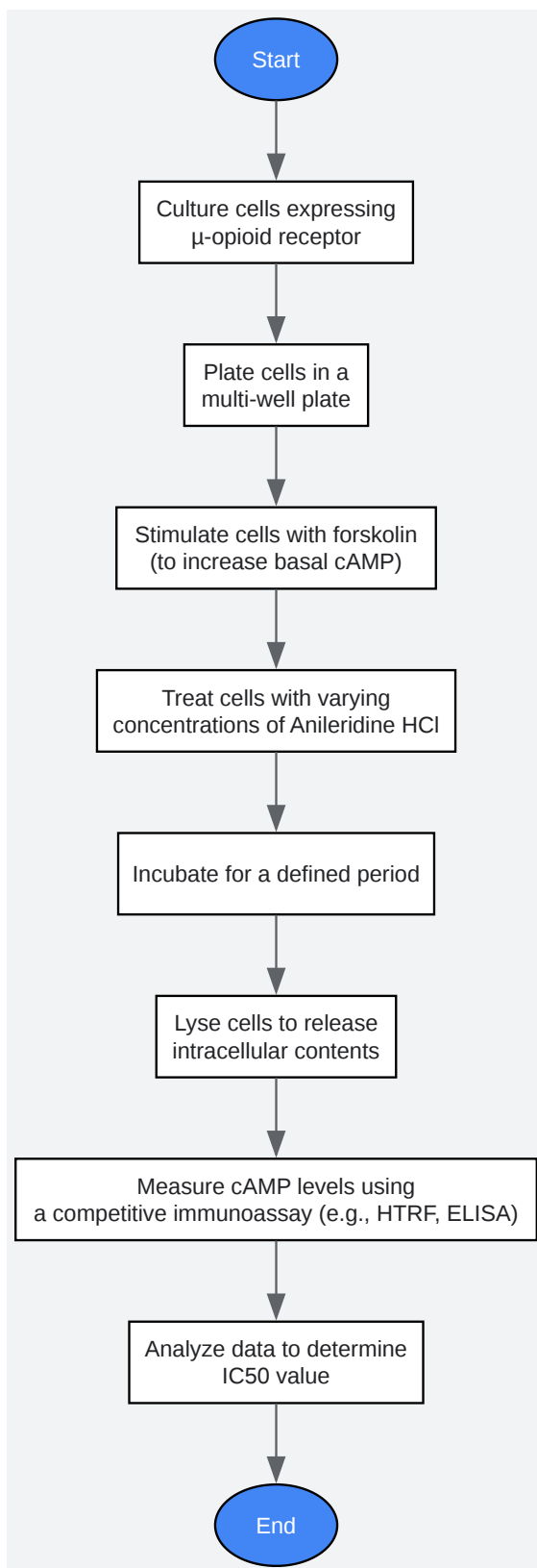


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Anileridine's primary signaling cascade.

Experimental Workflow for In Vitro Signaling Assay

To assess the functional activity of **anileridine hydrochloride** on its target receptor, a cell-based assay measuring the inhibition of cAMP production can be employed.



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Workflow for cAMP inhibition assay.

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